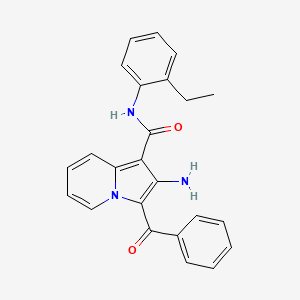

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a benzoyl group at position 3, an amino group at position 2, and a carboxamide moiety at position 1 linked to a 2-ethylphenyl substituent.

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-2-16-10-6-7-13-18(16)26-24(29)20-19-14-8-9-15-27(19)22(21(20)25)23(28)17-11-4-3-5-12-17/h3-15H,2,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSWBKKKGXBNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with benzoyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to yield the indolizine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide serves as a valuable precursor for synthesizing more complex molecules. Its structural characteristics facilitate investigations into reaction mechanisms and the development of new synthetic pathways. Researchers have been exploring its reactivity in various chemical transformations, including nucleophilic substitutions and acylation reactions.

Biology

Biologically, this compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules positions it as a candidate for drug development. Preliminary studies suggest that it may exhibit significant biological activities including:

- Enzyme Inhibition : Potential to inhibit key enzymes involved in disease pathways.

- Receptor Modulation : Ability to modulate receptor functions which could lead to therapeutic effects.

Medicine

In the medical field, this compound is explored for its therapeutic potential against various conditions:

- Anticancer Activity : Initial studies indicate that this compound exhibits cytotoxic effects against cancer cell lines. For instance, it has been assessed through the National Cancer Institute's protocols and demonstrated promising antitumor activity.

- Anti-inflammatory Properties : The compound may also show anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Research indicates that derivatives of indolizines possess antimicrobial properties, suggesting potential use in combating bacterial infections.

Anticancer Activity

A notable study evaluated the anticancer properties of various indolizine derivatives, including this compound. The compound displayed significant growth inhibition against several human tumor cell lines with mean GI50 values indicating effective cytotoxicity. These findings highlight its potential as a lead compound in cancer therapy .

Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibitory potential of this compound against specific targets involved in disease mechanisms. Molecular docking studies have suggested favorable interactions with enzymes implicated in cancer and inflammatory pathways . This supports its role as a promising candidate for drug development aimed at these conditions.

Summary Table of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Building block for complex synthesis | Explored for new reaction mechanisms |

| Biology | Enzyme inhibitor/receptor modulator | Potential interactions with biological macromolecules |

| Medicine | Anticancer, anti-inflammatory, antimicrobial | Significant cytotoxicity against tumor cells |

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

*Note: Molecular formula for the target compound is inferred based on structural analogs.

Key Structural and Functional Differences

N-Substituent Modifications

- Target vs. The chlorine atom in analogs may increase binding affinity to targets requiring halogen bonding but could elevate cytotoxicity.

- Para vs.

Benzoyl Substituent Effects

- Nitro Group () : The 3-nitrobenzoyl group in and introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability due to susceptibility to nitro-reductase enzymes.

Hypothetical Pharmacological Implications

Lipophilicity : The target compound’s 2-ethylphenyl group likely confers higher logP values than chlorophenyl analogs, favoring passive diffusion across biological membranes.

Target Selectivity : Steric effects from ortho-substituted N-phenyl groups (target and ) may limit binding to shallow protein pockets, whereas para-substituted analogs () could exhibit broader target compatibility.

Metabolic Stability : The absence of nitro or methoxy groups in the target compound may reduce susceptibility to enzymatic degradation compared to and , though direct metabolic studies are lacking in the provided evidence.

Computational Insights

For example:

- The target’s benzoyl group may engage in π-π stacking with aromatic residues in kinase active sites.

Biological Activity

2-amino-3-benzoyl-N-(2-ethylphenyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 383.4 g/mol

- CAS Number : 898436-91-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.

Interaction with Enzymes

The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thus altering their activity. This mechanism is critical in the development of drugs targeting metabolic pathways or disease processes.

Receptor Modulation

It also modulates receptor functions, potentially acting as an agonist or antagonist depending on the target receptor type. This dual functionality can influence numerous biochemical pathways, leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro and in vivo.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds within the indolizine family, providing insights into the potential applications of this compound.

Study 1: Anticancer Efficacy

A study published in Pharmacological Reports evaluated a series of indolizine derivatives for their anticancer properties. The results indicated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may have comparable effects .

Study 2: Anti-inflammatory Mechanisms

Research conducted on related indolizine compounds revealed their ability to inhibit pro-inflammatory cytokines in macrophages. The findings support the hypothesis that this compound could possess similar anti-inflammatory mechanisms .

Study 3: Antimicrobial Activity

In vitro assays demonstrated that various indolizine derivatives had antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may be effective against bacterial infections .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving indolizine derivatives:

| Compound | Activity Type | Target | Effectiveness |

|---|---|---|---|

| Indolizine A | Anticancer | Human cancer cell lines | High cytotoxicity |

| Indolizine B | Anti-inflammatory | Macrophage cytokines | Significant inhibition |

| Indolizine C | Antimicrobial | Gram-positive bacteria | Moderate effectiveness |

| 2-Amino Compound | Anticancer/Anti-inflammatory | Various targets | Promising preliminary results |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.